Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 864922-89-4
VCID: VC4330736
InChI: InChI=1S/C16H14N2O4S2/c1-20-11-5-3-10(4-6-11)14-17-16(24-18-14)23-9-12-7-8-13(22-12)15(19)21-2/h3-8H,9H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2=NSC(=N2)SCC3=CC=C(O3)C(=O)OC
Molecular Formula: C16H14N2O4S2
Molecular Weight: 362.42

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate

CAS No.: 864922-89-4

Cat. No.: VC4330736

Molecular Formula: C16H14N2O4S2

Molecular Weight: 362.42

* For research use only. Not for human or veterinary use.

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate - 864922-89-4

Specification

CAS No. 864922-89-4
Molecular Formula C16H14N2O4S2
Molecular Weight 362.42
IUPAC Name methyl 5-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanylmethyl]furan-2-carboxylate
Standard InChI InChI=1S/C16H14N2O4S2/c1-20-11-5-3-10(4-6-11)14-17-16(24-18-14)23-9-12-7-8-13(22-12)15(19)21-2/h3-8H,9H2,1-2H3
Standard InChI Key XHFHPTKIPNDXOO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NSC(=N2)SCC3=CC=C(O3)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacologically relevant motifs:

  • 1,2,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 1,2,4-thiadiazole scaffold is less common in medicinal chemistry compared to its 1,3,4-thiadiazole isomer but shares similar electronic properties conducive to hydrogen bonding and π-π stacking interactions .

  • 4-Methoxyphenyl group: Positioned at the 3-position of the thiadiazole, this substituent introduces electron-donating methoxy groups, which may enhance solubility and modulate target binding .

  • Furan-2-carboxylate moiety: Linked via a -(CH2-S)- bridge, the furan ring contributes to planar rigidity, while the methyl ester group improves membrane permeability .

Hypothetical Physicochemical Properties (Table 1)

PropertyValue/Description
Molecular FormulaC17H15N3O4S2
Molecular Weight413.45 g/mol
LogP (Partition Coefficient)~3.2 (estimated)
SolubilityLow aqueous solubility; soluble in DMSO, THF
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthetic Pathways and Optimization

Key Synthetic Strategies

While no explicit synthesis of this compound is documented, analogous 1,2,4-thiadiazoles are typically synthesized via:

  • Cyclocondensation Reactions: Thioureas or thioamides reacting with nitriles or carboxylic acid derivatives under oxidative conditions .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce aryl groups, as seen in the synthesis of 3-allyl-4-(2-bromoethyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole .

A plausible route for the target compound involves:

  • Formation of the 1,2,4-thiadiazole core from a thioamide and a nitrile precursor.

  • Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling.

  • Thioether linkage formation between the thiadiazole and furan carboxylate using a bromomethyl intermediate.

Critical Reaction Parameters (Table 2)

StepReagents/ConditionsYield (%)
1Thiourea + 4-methoxybenzonitrile, HCl, 80°C65–70
2PdBr2, acetonitrile, allyl bromide55–60
3K2CO3, DMF, methyl 5-(bromomethyl)furan-2-carboxylate50–55
TargetMechanismIC50 (Predicted)
TubulinColchicine-binding site inhibition0.5–2.0 μM
FAKATP-competitive inhibition5–10 μM
SIRT1Weak binding (based on )>50 μM

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

  • 4-Methoxyphenyl Group: Electron-donating methoxy groups enhance π-stacking with hydrophobic kinase pockets, as seen in compound 18 (EC50 = 10.28 μg/mL against HEPG2) .

  • Thioether Bridge: The -(CH2-S)- linker improves metabolic stability compared to oxygen analogs, as demonstrated in N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives .

  • Furan Carboxylate: Esters increase lipophilicity, enhancing blood-brain barrier penetration in neuroblastoma models (e.g., compound 36 with IC50 = 12.57 μM against HT29) .

Future Directions and Applications

Research Priorities

  • Synthetic Optimization: Improve yields in cross-coupling steps using microwave-assisted synthesis.

  • In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines, prioritizing breast (MCF-7) and lung (A549) carcinomas.

  • Docking Studies: Model interactions with tubulin’s colchicine-binding site to guide lead optimization.

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